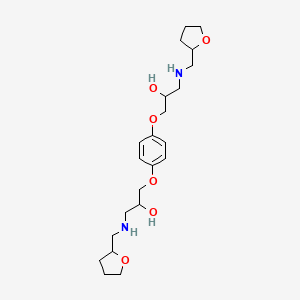![molecular formula C23H17N3O B2799699 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol CAS No. 132377-90-3](/img/structure/B2799699.png)
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol is a complex organic compound with the molecular formula C23H17N3O. It is known for its unique structural features, which include a benzotriazole moiety linked to a naphthalen-2-ol group via a phenylmethyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol typically involves the reaction of benzotriazole with naphthalen-2-ol in the presence of a suitable base. One common method involves the use of a Mannich-type reaction, where benzotriazole is reacted with formaldehyde and naphthalen-2-ol under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The benzotriazole group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzotriazole compounds .
Wissenschaftliche Forschungsanwendungen
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets and pathways. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, influencing their function. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine
- 1-(1H-Benzotriazol-1-yl)-2-(phenylmethyl)benzene
- 1-(1H-Benzotriazol-1-yl)-3-(phenylmethyl)benzene
Uniqueness: 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol stands out due to its unique combination of a benzotriazole moiety and a naphthalen-2-ol group. This structural feature imparts distinct physicochemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in scientific research .
Eigenschaften
IUPAC Name |
1-[benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c27-21-15-14-16-8-4-5-11-18(16)22(21)23(17-9-2-1-3-10-17)26-20-13-7-6-12-19(20)24-25-26/h1-15,23,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIODSMBZOBJAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2799620.png)
![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)
![N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2799622.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2799623.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2799625.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2799626.png)





![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2799634.png)
![4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2799635.png)

